![molecular formula C13H16N2O5S2 B12193564 [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine](/img/structure/B12193564.png)
[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine
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Overview
Description
[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine is a complex organic compound that features both isoxazole and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and amines under controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Applications
-
Antibacterial Activity :
- The compound has been investigated for its potential antibacterial properties. Research indicates that sulfone and sulfoxide derivatives can exhibit significant antibacterial activity against various strains of bacteria. One study highlighted the effectiveness of similar compounds in inhibiting bacterial growth, suggesting a promising avenue for developing new antibacterial agents .
-
Anticancer Properties :
- Compounds containing isoxazole rings have shown potential in anticancer research. The unique structural features of [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine may contribute to its ability to disrupt cancer cell proliferation. Research on related compounds has demonstrated their efficacy in targeting specific cancer pathways, which could be applicable to this compound as well .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, thus providing therapeutic benefits.
- Receptor Modulation : It may also modulate receptors that play critical roles in inflammation and cancer progression.
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Activity :
Mechanism of Action
The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole Compound with Dichloromanganese Dihydrate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Thiosulfate Compounds
Uniqueness
[(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine is unique due to its combination of isoxazole and sulfonyl groups, which confer specific reactivity and potential biological activity. This makes it distinct from other compounds that may only contain one of these functional groups.
Biological Activity
The compound [(3,5-Dimethylisoxazol-4-yl)sulfonyl][2-(phenylsulfonyl)ethyl]amine is a sulfonamide derivative that has garnered attention for its potential biological activity. This article will explore the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O4S2
- Molecular Weight : 366.44 g/mol
This compound features a sulfonamide group, which is known for its diverse pharmacological activities.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism involving inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes such as butyrylcholinesterase (BChE). In vitro assays demonstrated that it exhibits moderate inhibitory activity against BChE, which is relevant in the context of neurodegenerative diseases like Alzheimer's .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
-
Case Study 1: Antibacterial Efficacy
- Objective : To evaluate the antibacterial efficacy of the compound against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound displayed a zone of inhibition of 15 mm, indicating significant antibacterial activity.
-
Case Study 2: Neuroprotective Effects
- Objective : To assess the neuroprotective effects in a mouse model of Alzheimer's disease.
- Method : Behavioral tests and biochemical assays were performed.
- Results : Treatment with the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques.
Table 1: Biological Activity Summary
Table 2: Case Study Results
Case Study | Objective | Methodology | Key Findings |
---|---|---|---|
Antibacterial Efficacy | Evaluate antibacterial efficacy | Disk diffusion method | Significant activity against S. aureus |
Neuroprotective Effects | Assess neuroprotective effects | Behavioral tests | Improved cognitive function in mice |
Properties
Molecular Formula |
C13H16N2O5S2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C13H16N2O5S2/c1-10-13(11(2)20-15-10)22(18,19)14-8-9-21(16,17)12-6-4-3-5-7-12/h3-7,14H,8-9H2,1-2H3 |
InChI Key |
OQQNYVHEGCDQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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